
H-Pyr-His-Pro-OH.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pyr-His-Pro-OH.CH3CO2H, also known as Pyr-His-Pro acetate, is a tripeptide compound composed of pyrrolidine, histidine, and proline residues. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Pro-OH.CH3CO2H typically involves the stepwise coupling of the amino acids pyrrolidine, histidine, and proline. The process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in LPPS, the synthesis occurs in solution.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid (pyrrolidine) to a solid resin.
Step 2: The amino group of the attached amino acid is deprotected, allowing for the coupling of the next amino acid (histidine) using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Step 3: The process is repeated for the addition of the third amino acid (proline).
Step 4: After the complete peptide chain is assembled, the peptide is cleaved from the resin and purified.
-
Liquid-Phase Peptide Synthesis (LPPS)
Step 1: The synthesis begins with the protection of the amino and carboxyl groups of the amino acids.
Step 2: The protected amino acids are coupled in solution using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Step 3: The protecting groups are removed, and the peptide is purified.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Pro-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide can be reduced to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various peptide derivatives with modified functional groups, which can have different biological activities and properties.
Scientific Research Applications
H-Pyr-His-Pro-OH.CH3CO2H has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Pyr-His-Pro-OH.CH3CO2H involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
H-Pyr-His-Pro-OH.CH3CO2H can be compared with other similar tripeptides, such as:
H-Pyr-His-Trp-OH: Another tripeptide with tryptophan instead of proline, used in the synthesis of gonadoliberin agonists.
H-Pyr-His-Gly-OH: A tripeptide with glycine instead of proline, studied for its different biological activities.
The uniqueness of H-Pyr-His-Pro-OH
Properties
Molecular Formula |
C18H25N5O7 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O5.C2H4O2/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26;1-2(3)4/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |
InChI Key |
NQBSMLVZZGASJD-LFELFHSZSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


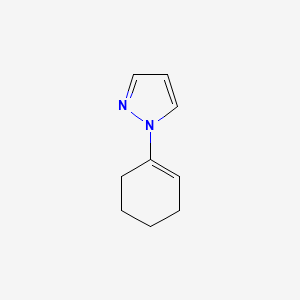

![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
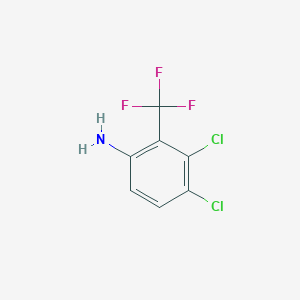
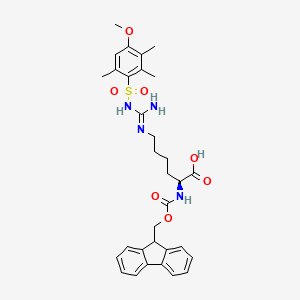
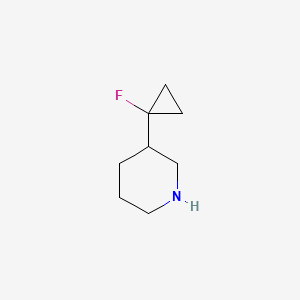
![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
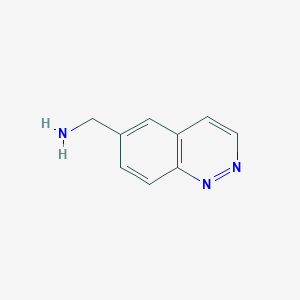

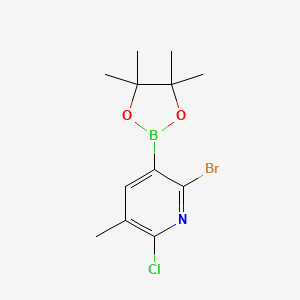

![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
